molecular formula C15H16N2O2 B3389347 1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926204-51-5

1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B3389347
CAS No.: 926204-51-5
M. Wt: 256.3 g/mol
InChI Key: KLAZVKFCHQJCHS-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a pyrazole derivative featuring a cyclopenta-fused pyrazole core substituted with a 4-ethylphenyl group at position 1 and a carboxylic acid moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-10-6-8-11(9-7-10)17-13-5-3-4-12(13)14(16-17)15(18)19/h6-9H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAZVKFCHQJCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[c]pyrazole core, which can be achieved through cyclization reactions involving hydrazines and diketones. The ethylphenyl group is introduced via Friedel-Crafts alkylation, and the carboxylic acid group is often added through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity make it useful in the development of new materials, including polymers and coatings.

    Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes and disease mechanisms.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular functions. The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 4-Ethylphenyl C₁₅H₁₆N₂O₂ ~256.30 (calc.) Expected higher lipophilicity due to ethyl group; potential intermediate in drug synthesis.
1-(4-Methylphenyl)-...-3-carboxylic acid 4-Methylphenyl C₁₄H₁₄N₂O₂ 242.28 Lower lipophilicity vs. ethyl analog; used in building block synthesis.
1-(4-Fluorophenyl)-...-3-carboxylic acid 4-Fluorophenyl C₁₃H₁₁FN₂O₂ 252.24 Enhanced electronic effects (electron-withdrawing F); improved metabolic stability.
1-(3-Bromophenyl)-...-3-carboxylic acid 3-Bromophenyl C₁₃H₁₁BrN₂O₂ 307.15 Bulky bromine substituent may hinder rotation; explored in agrochemical research.
1-[2-Chloro-5-(trifluoromethyl)phenyl]-... 2-Cl-5-CF₃-phenyl C₁₄H₁₀ClF₃N₂O₂ 330.69 Strong electron-withdrawing groups; versatile scaffold for kinase inhibitors.

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, CF₃) improve metabolic stability and electronic interactions with biological targets .
  • Bulkier substituents (e.g., Br) may sterically hinder binding but offer unique selectivity profiles .

Ring Size Variations: Cyclopenta vs. Cyclohepta

Compound Name Ring Size Molecular Formula Molecular Weight Properties Reference
Target Compound (cyclopenta) 5-membered C₁₅H₁₆N₂O₂ ~256.30 Rigid structure; suitable for tight binding to flat enzyme pockets.
1-(4-Fluorophenyl)-...cyclohepta[c]pyrazole 7-membered C₁₅H₁₅FN₂O₂ 274.29 Increased conformational flexibility; broader applications in material science.
1-(4-Chlorophenyl)-...cyclohepta[c]pyrazole 7-membered C₁₅H₁₅ClN₂O₂ 290.75 Similar flexibility; used in polymer additives and ligand design.

Key Observations :

  • 5-membered rings (cyclopenta) provide rigidity, favoring interactions with planar biological targets (e.g., enzymes) .
  • 7-membered rings (cyclohepta) offer flexibility, enabling adaptation to diverse binding sites but may reduce target specificity .

Functional Group Modifications

Compound Name Functional Group Molecular Weight Applications Reference
Target Compound (carboxylic acid) -COOH ~256.30 Hydrogen-bond donor/acceptor; common in protease inhibitors.
1-(4-Fluorophenyl)-...-3-amine HCl -NH₂ (amine) 253.70 Basic center; used in pH-sensitive drug delivery systems.

Key Observations :

  • Carboxylic acids enhance water solubility and facilitate salt formation, improving bioavailability .
  • Amines introduce basicity, enabling interactions with acidic residues in targets (e.g., GPCRs) .

Biological Activity

1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O2
  • SMILES Notation : CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O
  • InChIKey : KLAZVKFCHQJCHS-UHFFFAOYSA-N

The compound features a cyclopentapyrazole core structure that is known for contributing to various biological activities.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. In vitro studies demonstrated that certain derivatives possess activity against a range of bacterial strains including E. coli and Bacillus subtilis. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition .

3. Antitumor Activity

Preliminary studies suggest that pyrazole derivatives can exhibit antitumor properties. Some compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of Cytokine Production : These compounds can modulate the production and activity of various cytokines and chemokines involved in inflammatory responses.
  • Interference with Cell Signaling Pathways : Certain derivatives may interfere with key signaling pathways such as NF-kB and MAPK pathways that regulate inflammation and cell survival.

Case Studies

A collection of studies highlights the biological significance of related pyrazole compounds:

Study ReferenceFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM .
Nagarapu et al. (2014)Demonstrated anti-inflammatory effects in carrageenan-induced edema models with several derivatives showing over 75% efficacy .
Burguete et al. (2014)Reported significant antimicrobial activity against Mycobacterium tuberculosis strains .

Q & A

Q. What analytical techniques confirm its stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic/alkaline conditions (0.1M HCl/NaOH) and monitor via HPLC-UV for decomposition products.
  • Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition onset temperature).
  • LC-MS identifies degradation pathways (e.g., decarboxylation or ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.